molecular formula C8H11ClINO B12442490 2-Amino-2-(4-iodophenyl)ethan-1-ol hydrochloride

2-Amino-2-(4-iodophenyl)ethan-1-ol hydrochloride

Cat. No.: B12442490
M. Wt: 299.53 g/mol
InChI Key: FXOQGXRQHSKXRI-UHFFFAOYSA-N
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Description

2-Amino-2-(4-iodophenyl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C8H11ClINO. It is a solid substance that is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-iodophenyl)ethan-1-ol hydrochloride typically involves the reaction of 4-iodobenzaldehyde with nitromethane to form 4-iodo-β-nitrostyrene. This intermediate is then reduced to 2-Amino-2-(4-iodophenyl)ethan-1-ol, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-iodophenyl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-2-(4-iodophenyl)ethan-1-ol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-iodophenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(4-iodophenyl)ethan-1-ol hydrochloride is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. The iodine atom enhances the compound’s ability to participate in halogen bonding, making it a valuable intermediate in the synthesis of complex molecules .

Properties

Molecular Formula

C8H11ClINO

Molecular Weight

299.53 g/mol

IUPAC Name

2-amino-2-(4-iodophenyl)ethanol;hydrochloride

InChI

InChI=1S/C8H10INO.ClH/c9-7-3-1-6(2-4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H

InChI Key

FXOQGXRQHSKXRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CO)N)I.Cl

Origin of Product

United States

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